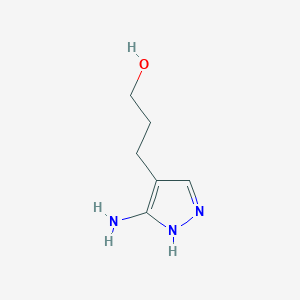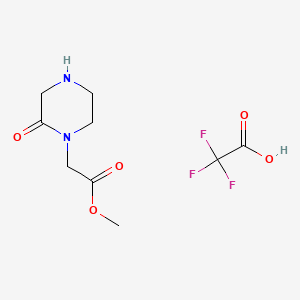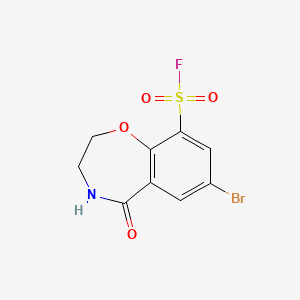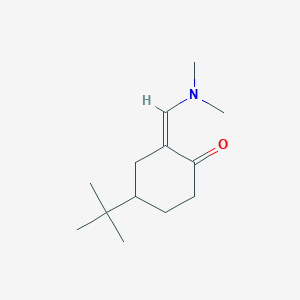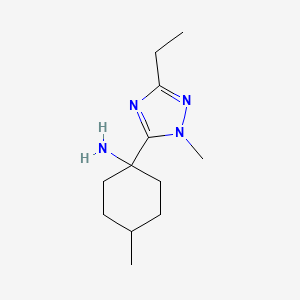
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde is an organic compound with the molecular formula C11H18O. It is characterized by a cycloheptane ring substituted with a propenyl group and an aldehyde functional group.
Métodos De Preparación
The synthesis of 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with allyl bromide in the presence of a base to form the corresponding allyl cycloheptanone. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propenyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties
Mecanismo De Acción
The mechanism by which 1-(2-Propen-1-yl)cycloheptanecarboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential therapeutic applications .
Comparación Con Compuestos Similares
1-(2-Propen-1-yl)cycloheptanecarboxaldehyde can be compared with similar compounds such as cycloheptanecarboxaldehyde and 1-(2-Propen-1-yl)cyclohexanecarboxaldehyde. These compounds share structural similarities but differ in the size of the ring or the position of the substituents. The unique combination of the cycloheptane ring and the propenyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
1114060-64-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-prop-2-enylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h2,10H,1,3-9H2 |
Clave InChI |
HCXRFKNCPQJDHU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


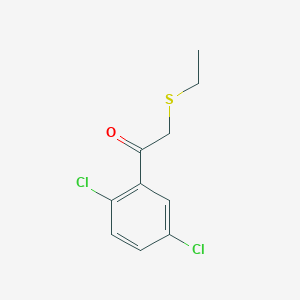

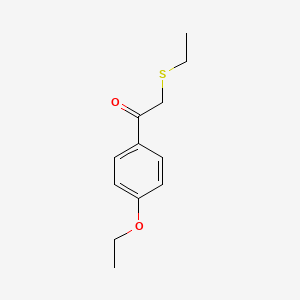


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)

